![molecular formula C15H19N5O3 B3007680 3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-92-8](/img/structure/B3007680.png)
3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Caffeine Allyltheobromine, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
Scientific Research Applications
Drug Impurity Profiling
This compound may serve as an impurity standard in pharmaceuticals. Drug safety is contingent on the identification and quantification of impurities that may arise during the drug development process. Such impurities can affect drug stability, efficacy, and safety . The compound could be synthesized and characterized to serve as a reference standard for impurity profiling.
Cyanoacrylate Adhesive Modification
Cyanoacrylate adhesives, commonly used in medical and technical fields, can be modified to improve their properties. Modification techniques include the introduction of cross-linking agents or comonomers. The allyl group in the compound could potentially be used to modify cyanoacrylate adhesives, enhancing their thermal stability and bond strength .
Synthesis of Imidazole Derivatives
Imidazoles are crucial in the synthesis of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, and other applications. The compound could be involved in the synthesis of substituted imidazoles, contributing to the development of novel methods for their regiocontrolled synthesis .
Nucleoside Modification
The compound could be used in the alkylation of nucleosides, which is a key step in the synthesis of modified nucleic acids. These modifications can enhance the therapeutic potential of antisense oligonucleotides and other nucleic acid-based drugs .
properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-5-6-19-13(21)11-12(17(3)15(19)22)16-14-18(7-8-23-4)10(2)9-20(11)14/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQFSDTERXLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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